N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17F3N4O2 and its molecular weight is 354.333. The purity is usually 95%.
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Scientific Research Applications
Selective Synthesis Applications : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This demonstrates its potential in selective cyclocondensation processes (Lebedˈ et al., 2012).
Synthesis of Heterocyclic Compounds : Novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moieties have been synthesized starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate, a compound structurally similar to the target molecule, highlighting its use in creating complex heterocyclic structures (Kumar & Mashelker, 2007).
Glycine Transporter 1 Inhibition : 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, structurally related to the compound , has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, indicating potential therapeutic applications (Yamamoto et al., 2016).
Potential as PET Agent in Neuroinflammation : The compound N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized for potential use as a PET agent for imaging of IRAK4 enzyme in neuroinflammation, showing the relevance of similar compounds in diagnostic imaging (Wang et al., 2018).
Anticancer and Anti-5-lipoxygenase Agents : Pyrazolopyrimidines derivatives, closely related to the target compound, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating potential in cancer and inflammatory disease treatment (Rahmouni et al., 2016).
Library of Pyrazole-4-carboxamides for Biological Evaluation : A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which are structurally related to the target compound, was prepared for biological evaluation, showcasing the compound's utility in bioactive molecule discovery (Donohue et al., 2002).
properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-22-7-2-3-11(15(22)25)14(24)20-6-8-23-12(10-4-5-10)9-13(21-23)16(17,18)19/h2-3,7,9-10H,4-6,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEKPHUWVXUFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
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